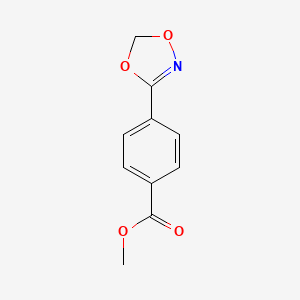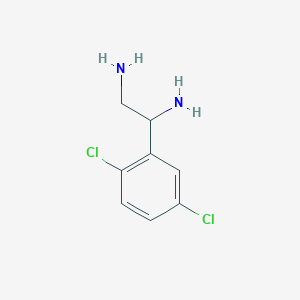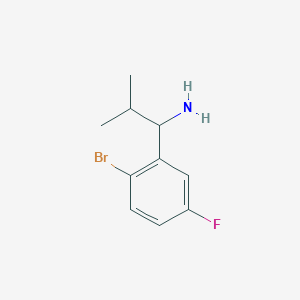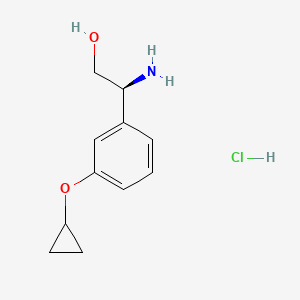
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a cyclopropoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopropoxyphenyl precursor.
Amination: The precursor undergoes amination to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. Techniques like crystallization and chromatography are often employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride: The enantiomer of the compound with different biological activities.
2-Amino-2-phenylethanol hydrochloride: A similar compound without the cyclopropoxy group.
2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride: A compound with a methoxy group instead of a cyclopropoxy group.
Uniqueness
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of the cyclopropoxy group, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3-cyclopropyloxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c12-11(7-13)8-2-1-3-10(6-8)14-9-4-5-9;/h1-3,6,9,11,13H,4-5,7,12H2;1H/t11-;/m1./s1 |
Clave InChI |
NANIAWRLNVJHLO-RFVHGSKJSA-N |
SMILES isomérico |
C1CC1OC2=CC=CC(=C2)[C@@H](CO)N.Cl |
SMILES canónico |
C1CC1OC2=CC=CC(=C2)C(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
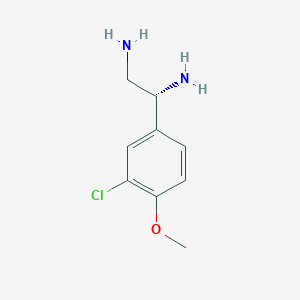
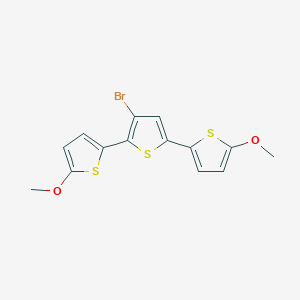

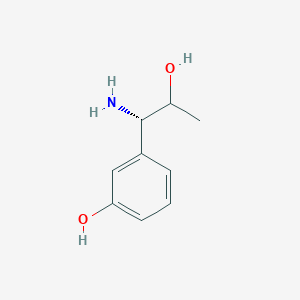

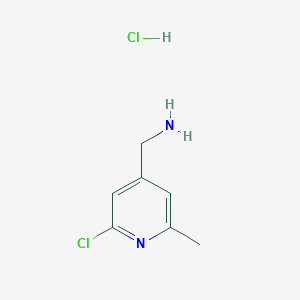
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
